Cas no 2138511-28-9 (2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine)

2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine
- 2138511-28-9
- EN300-844222
- 2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine
-
- インチ: 1S/C11H10ClN3O/c12-9-8(5-2-6-13-9)10-14-11(16-15-10)7-3-1-4-7/h2,5-7H,1,3-4H2
- InChIKey: OUEASCVPEDRPOH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C1=NOC(C2CCC2)=N1
計算された属性
- 精确分子量: 235.0512396g/mol
- 同位素质量: 235.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 51.8Ų
2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844222-0.5g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
Enamine | EN300-844222-2.5g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
Enamine | EN300-844222-1.0g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
Enamine | EN300-844222-10g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 10g |
$3131.0 | 2023-09-02 | ||
Enamine | EN300-844222-0.25g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
Enamine | EN300-844222-0.05g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
Enamine | EN300-844222-0.1g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
Enamine | EN300-844222-10.0g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
Enamine | EN300-844222-1g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 1g |
$728.0 | 2023-09-02 | ||
Enamine | EN300-844222-5g |
2-chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine |
2138511-28-9 | 5g |
$2110.0 | 2023-09-02 |
2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridineに関する追加情報
Introduction to 2-Chloro-3-(5-Cyclobutyl-1,2,4-Oxadiazol-3-Yl)Pyridine (CAS No. 2138511-28-9)
The compound 2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine, identified by the CAS number 2138511-28-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials development.
Structural Features: The molecule consists of a pyridine ring substituted with a chlorine atom at position 2 and an oxadiazole moiety at position 3. The oxadiazole group itself is further substituted with a cyclobutane ring at position 5. This combination of heterocyclic rings and substituents imparts the compound with unique electronic properties and reactivity. The presence of the pyridine ring contributes to aromatic stability, while the oxadiazole group introduces additional electron-withdrawing effects, enhancing the molecule's reactivity in certain chemical transformations.
Synthesis and Characterization: Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed multi-component reactions and transition metal-catalyzed processes to construct the complex architecture of this molecule. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of the compound.
Applications in Drug Discovery: The compound has shown promise as a lead molecule in drug discovery efforts targeting various therapeutic areas. Its unique structure allows for interactions with specific biological targets, making it a valuable candidate for developing novel pharmaceutical agents. Recent studies have highlighted its potential as an inhibitor of certain enzyme systems involved in metabolic disorders.
Materials Science Applications: Beyond pharmacology, this compound has found applications in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and electronic materials. Researchers are exploring its potential as a ligand in metalloorganic frameworks (MOFs) for gas storage applications.
Toxicological Studies: Understanding the safety profile of this compound is crucial for its application in both therapeutic and industrial contexts. Preliminary toxicological studies indicate that it exhibits low acute toxicity; however, further research is needed to evaluate its long-term effects and environmental impact.
Future Directions: Ongoing research is focused on optimizing the synthesis of this compound to enhance yield and reduce costs. Additionally, efforts are being made to explore its potential in emerging fields such as nanotechnology and green chemistry. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new applications for this versatile molecule.
2138511-28-9 (2-Chloro-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)pyridine) Related Products
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)
- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)




